molecular formula C6H9N3O2 B2914866 ethyl 4-amino-1H-pyrazole-5-carboxylate CAS No. 55904-61-5

ethyl 4-amino-1H-pyrazole-5-carboxylate

Cat. No.: B2914866
CAS No.: 55904-61-5
M. Wt: 155.157
InChI Key: JLIFAQGFWIYWDA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-pyrazole-5-carboxylate (CAS 55904-61-5) is a pyrazole derivative characterized by an amino group at position 4 and an ethyl ester group at position 5 of the pyrazole ring. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.15 g/mol . The compound exhibits a boiling point of 349.16°C and a vapor pressure of 0 mmHg at 25°C, indicating moderate thermal stability . The amino and ester functionalities enable hydrogen bonding and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1H-pyrazole-5-carboxylate can be synthesized through several methodsThis reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a pyrazole derivative with applications spanning across scientific research, particularly in chemistry, biology, and medicine. Its molecular formula is C6H9N3O2, with a molecular weight of approximately 155.16 g/mol .

Scientific Research Applications

Chemistry
this compound is used as an intermediate in synthesizing complex heterocyclic compounds.

Biology
This compound is investigated for its potential as a bioactive molecule, specifically for its antimicrobial and anti-inflammatory properties.

Medicine
The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents. One study developed a quantitative structure-activity relationship (QSAR) model for designing, evaluating, and predicting the anti-maximal electroshock induced seizure (anti-MES) activity of new 1H-pyrazole-5-carboxylic acid derivatives, demonstrating its utility in neurological research .

** বহুমুখী ঔষধগুণ**
this compound shows promise as a safe drug for treating various conditions, including hyperactivity disorder, stress-related disorders, psychotic disorders like schizophrenia, neurological diseases such as Parkinson's and Alzheimer's disease, and nicotine addiction .

Biochemical Analysis

Biochemical Properties
Ethyl 4-nitro-1H-pyrazole-5-carboxylate interacts with enzymes involved in oxidative stress responses and inflammatory pathways. The nitro group can undergo reduction, forming reactive intermediates that can modify proteins and enzymes, thereby altering their activity.

Cellular Effects
This compound influences cell signaling pathways, gene expression, and cellular metabolism and can modulate the activity of transcription factors involved in inflammatory responses, leading to changes in the expression of genes associated with inflammation.

Molecular Mechanism
The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Temporal Effects
The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of degradation products that may have different biological activities.

Dosage Effects
At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities.

Metabolic Pathways
The compound interacts with enzymes and cofactors that play key roles in its metabolism. The nitro group in this compound can be reduced by nitroreductases, leading to the formation of reactive intermediates that can further participate in metabolic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The table below compares ethyl 4-amino-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, highlighting structural variations and their implications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 55904-61-5 4-NH₂, 5-COOEt 155.15 Pharmaceutical intermediate; hydrogen bonding
Ethyl 4-amino-1H-pyrazole-3-carboxylate 1119471-86-1 4-NH₂, 3-COOEt 155.15 Altered dipole due to ester position
Mthis compound 360056-45-7 4-NH₂, 5-COOMe 141.13 Enhanced solubility vs. ethyl ester
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 1380351-61-0 5-NH₂, 3-Cl, 4-COOEt 189.60 Electrophilic reactivity (Cl substituent)
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 98476-09-6 5-CN, 1-Ph, 4-COOEt 241.25 Electron-withdrawing CN group; agrochemical use
Ethyl 5-amino-1-methylpyrazole-4-carboxylate 31037-02-2 5-NH₂, 1-Me, 4-COOEt 169.18 Reduced steric hindrance (Me vs. H)

Reactivity and Functional Group Influence

  • Ester vs. Methyl Ester: Methyl esters (e.g., mthis compound) exhibit higher solubility in polar solvents compared to ethyl esters due to reduced hydrophobicity .
  • Electron-Withdrawing Groups: The cyano group in ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate enhances electrophilicity, making it reactive toward nucleophiles in coupling reactions . Conversely, the chloro substituent in ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate facilitates substitution reactions .

Hydrogen Bonding and Crystallization

This compound forms robust hydrogen-bonded networks via its NH₂ and ester carbonyl groups, as predicted by graph set analysis . In contrast, derivatives like ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate incorporate heterocyclic substituents (e.g., chloropyridazine), enabling π-π stacking interactions that stabilize crystal lattices .

Biological Activity

Ethyl 4-amino-1H-pyrazole-5-carboxylate (EAPC) is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 172.15 g/mol
  • CAS Number : 1119477-69-8

EAPC is characterized by its five-membered heterocyclic structure, which includes two nitrogen atoms in adjacent positions. This configuration allows for significant intermolecular interactions, making it a versatile scaffold in medicinal chemistry.

EAPC exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : EAPC has been shown to interact with various enzymes involved in metabolic and signaling pathways. Its ability to bind to active sites can inhibit or activate enzymatic functions, impacting cellular processes such as inflammation and oxidative stress responses .
  • Cell Signaling Modulation : The compound influences key signaling pathways by modulating the activity of transcription factors. This can lead to altered gene expression related to inflammatory responses and cell survival .
  • Antioxidant Properties : EAPC demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property has been highlighted in various assays, including ABTS and FRAP tests .

Biological Activities

EAPC has been studied for multiple biological activities:

  • Anti-inflammatory Activity : EAPC has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can reduce the release of pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .
  • Anticancer Effects : Research indicates that EAPC exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The compound's mechanism includes inducing apoptosis through cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : EAPC has been evaluated for its antimicrobial activity against several pathogens, demonstrating effectiveness comparable to standard antibiotics .

Table 1: Summary of Biological Activities of this compound

Activity TypeAssay TypeResultReference
Anti-inflammatoryCytokine ReleaseSignificant reduction observed
AnticancerIC50 against A549IC50 = 193.93 µg/mL
AntimicrobialZone of InhibitionEffective against E. coli
AntioxidantABTS AssayHigh radical scavenging activity

Pharmacokinetics

Understanding the pharmacokinetic profile of EAPC is essential for its therapeutic application:

  • Absorption : EAPC is generally well absorbed following oral administration.
  • Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via the kidneys, necessitating consideration of renal function during dosing.

Q & A

Q. What are the common synthetic routes for ethyl 4-amino-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via cyclocondensation reactions. For example, a method involves reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, yielding ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . Optimization includes:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalysts : Acidic or basic conditions (e.g., KOH) enhance cyclization efficiency.
  • Temperature : Reactions at 80–100°C for 6–12 hours achieve yields >70% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals at δ 1.3–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (CH₂ of ethyl group), and δ 6.5–7.5 ppm (pyrazole protons) .
    • ¹³C NMR : Carboxylate carbon at ~165 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 169.18 [M⁺]) confirm molecular weight .

Q. How can X-ray crystallography and software like SHELX or SIR97 determine the crystal structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction is critical for structural elucidation. Methodological steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Structure Solution : SHELXS (direct methods) or SIR97 (statistical approaches) generate initial models .
  • Refinement : SHELXL refines atomic positions and thermal parameters. For example, a related pyrazole derivative showed a monoclinic P2₁/c space group with Z = 4 and R-factor < 0.05 .
  • Validation : Check for hydrogen bonding (N-H⋯O interactions) and π-π stacking using Mercury or Olex2 .

Q. What computational methods are used to study the electronic properties and hydrogen bonding patterns of this compound?

Advanced Research Question

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts molecular geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) chains formed by N-H⋯O interactions .
  • Molecular Dynamics : Simulations in water/DMSO mixtures assess solubility and aggregation behavior .

Q. How can researchers address discrepancies in spectral data or crystallographic results during analysis?

Advanced Research Question

  • Spectral Contradictions : Cross-validate NMR/IR data with computational predictions. For example, unexpected shifts may indicate tautomerism (e.g., pyrazole ↔ pyrazolium) .
  • Crystallographic Ambiguities : Use twin refinement in SHELXL for twinned crystals or check for disorder with PLATON .
  • Reproducibility : Ensure consistent reaction conditions (e.g., anhydrous solvents) to avoid polymorphic variations .

Q. What strategies improve yield and purity during the synthesis of this compound?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yield by 15–20% .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >99% purity .
  • Catalytic Optimization : Pd(PPh₃)₄ in Suzuki couplings for functionalized derivatives (e.g., aryl substitutions) .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase hydrogen bond acceptor strength, altering crystal packing .
  • Steric Effects : Bulky groups (e.g., tosyl) hinder π-π stacking, reducing melting points by 20–30°C .
  • Pharmacological Tuning : Methyl or phenyl substitutions enhance bioactivity (e.g., NO release in diazeniumdiolate derivatives) .

Properties

IUPAC Name

ethyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFAQGFWIYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971321
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-61-5
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-1H-pyrazole-3-carboxylate
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